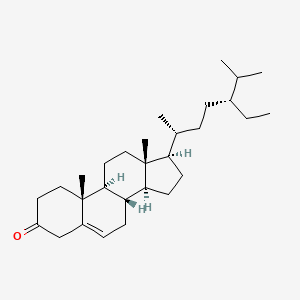

beta-Sitosterone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

beta-Sitosterone is a natural product found in Aristolochia zollingeriana, Engelhardia roxburghiana, and other organisms with data available.

Aplicaciones Científicas De Investigación

Anticancer Properties

Beta-sitosterol has been extensively studied for its anticancer effects across multiple cancer types, including breast, prostate, colon, lung, stomach, and leukemia. Research indicates that beta-sitosterol interferes with several cell signaling pathways that are crucial for cancer cell proliferation and survival.

Case Studies

A systematic review highlighted the potential of beta-sitosterol as a non-toxic alternative to traditional chemotherapeutics. Studies have shown its effectiveness in preclinical models, suggesting a promising role as a nutraceutical in cancer therapy .

Benign Prostatic Hyperplasia (BPH)

Beta-sitosterol is recognized for its beneficial effects on urinary symptoms associated with benign prostatic hyperplasia. Clinical studies suggest that it can improve urinary flow measures and alleviate symptoms related to BPH.

Clinical Findings

- A meta-analysis indicated that beta-sitosterol significantly improved urinary symptoms compared to placebo treatments .

- In vivo studies demonstrated that beta-sitosterol treatment resulted in reduced prostate weight and improved histological parameters in animal models of BPH .

Other Health Benefits

Beyond its anticancer and urological applications, beta-sitosterol has been investigated for various health benefits:

Cardiovascular Health

Beta-sitosterol has been shown to have cholesterol-lowering effects by inhibiting cholesterol absorption in the intestines. This property is beneficial for cardiovascular health and may reduce the risk of heart disease.

Antidiabetic Effects

Research indicates that beta-sitosterol may improve insulin sensitivity and glucose metabolism, making it a potential candidate for managing diabetes .

Neuroprotective Effects

Recent studies have explored the antidepressant-like effects of beta-sitosterol derivatives, suggesting potential applications in treating mood disorders .

Data Tables

| Application Area | Mechanism | Evidence Level |

|---|---|---|

| Anticancer | Chemosensitization, apoptosis induction | Strong |

| Benign Prostatic Hyperplasia | Improved urinary symptoms | Moderate |

| Cardiovascular Health | Cholesterol absorption inhibition | Moderate |

| Antidiabetic | Improved insulin sensitivity | Emerging |

| Neuroprotection | Antidepressant-like effects | Emerging |

Case Study: Acute Pancreatitis

Despite its benefits, beta-sitosterol can also have adverse effects. A notable case study reported a patient developing acute pancreatitis after starting an herbal supplement containing beta-sitosterol. The patient's symptoms resolved upon discontinuation of the supplement, highlighting the importance of monitoring for side effects when using herbal products .

Propiedades

Número CAS |

51529-11-4 |

|---|---|

Fórmula molecular |

C29H48O |

Peso molecular |

412.7 g/mol |

Nombre IUPAC |

(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h10,19-21,24-27H,7-9,11-18H2,1-6H3/t20-,21-,24+,25-,26+,27+,28+,29-/m1/s1 |

Clave InChI |

KYOFIJXMVNQYFC-XJZKHKOHSA-N |

SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(=O)C4)C)C)C(C)C |

SMILES isomérico |

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(=O)C4)C)C)C(C)C |

SMILES canónico |

CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(=O)C4)C)C)C(C)C |

Key on ui other cas no. |

51529-11-4 |

Sinónimos |

beta-sitosterone |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.